molecular formula C9H9F2NO2 B12122093 2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid

2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid

Katalognummer: B12122093
Molekulargewicht: 201.17 g/mol
InChI-Schlüssel: NYAGSXGFFKMQOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid is an organic compound characterized by the presence of a difluorophenyl group and a methylamino group attached to an acetic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-difluorobenzene, which undergoes a series of reactions to introduce the necessary functional groups.

    Nitration and Reduction: The difluorobenzene is nitrated to form 2,6-difluoronitrobenzene, which is then reduced to 2,6-difluoroaniline.

    Acylation: The aniline derivative undergoes acylation with chloroacetic acid to form 2-(2,6-difluorophenyl)-2-chloroacetic acid.

    Amination: Finally, the chloroacetic acid derivative is treated with methylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidation of the methylamino group can yield N-oxide derivatives.

    Reduction: Reduction of the carboxylic acid group can produce the corresponding alcohol.

    Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the methylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid
  • 2-(2,6-Difluorophenyl)-2-(ethylamino)acetic acid
  • 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid

Uniqueness

2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the methylamino group also differentiates it from other similar compounds, potentially offering distinct pharmacological properties.

This compound’s unique structural features make it a valuable subject of study in various scientific disciplines, offering potential for novel applications and discoveries.

Eigenschaften

Molekularformel

C9H9F2NO2

Molekulargewicht

201.17 g/mol

IUPAC-Name

2-(2,6-difluorophenyl)-2-(methylamino)acetic acid

InChI

InChI=1S/C9H9F2NO2/c1-12-8(9(13)14)7-5(10)3-2-4-6(7)11/h2-4,8,12H,1H3,(H,13,14)

InChI-Schlüssel

NYAGSXGFFKMQOZ-UHFFFAOYSA-N

Kanonische SMILES

CNC(C1=C(C=CC=C1F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.